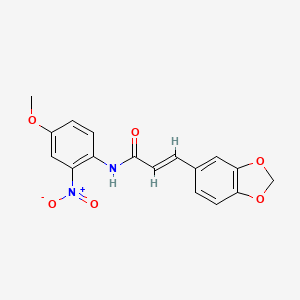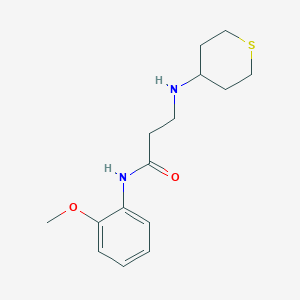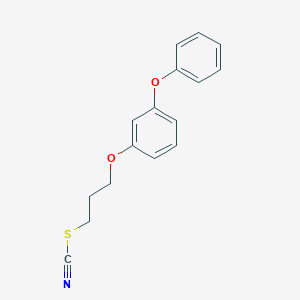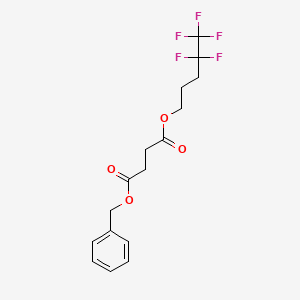
3-(1,3-benzodioxol-5-yl)-N-(4-methoxy-2-nitrophenyl)acrylamide
描述
3-(1,3-benzodioxol-5-yl)-N-(4-methoxy-2-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the acrylamide family and has a unique chemical structure that makes it a promising candidate for drug development and research.
作用机制
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(4-methoxy-2-nitrophenyl)acrylamide is complex and multifaceted. This compound has been shown to interact with various molecular targets, including enzymes, receptors, and ion channels. It has been reported to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. Additionally, this compound has been shown to modulate the activity of various receptors, such as the dopamine D2 receptor and the serotonin 5-HT1A receptor, which are involved in neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(1,3-benzodioxol-5-yl)-N-(4-methoxy-2-nitrophenyl)acrylamide are diverse and depend on the specific molecular target it interacts with. This compound has been reported to have anti-inflammatory, anticancer, and neuroprotective effects in various in vitro and in vivo studies. Additionally, it has been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, which are involved in various neurological disorders.
实验室实验的优点和局限性
The advantages of using 3-(1,3-benzodioxol-5-yl)-N-(4-methoxy-2-nitrophenyl)acrylamide in lab experiments include its unique chemical structure, which makes it a promising candidate for drug development and research. Additionally, this compound has been shown to have a high affinity for various molecular targets, which makes it a useful tool in biochemical and pharmacological research.
The limitations of using 3-(1,3-benzodioxol-5-yl)-N-(4-methoxy-2-nitrophenyl)acrylamide in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in in vivo studies.
未来方向
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(4-methoxy-2-nitrophenyl)acrylamide. One potential area of research is the development of this compound as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders. Additionally, this compound could be used as a tool in biochemical and pharmacological research to investigate the mechanism of action of various enzymes and receptors.
Another potential area of research is the modification of the chemical structure of 3-(1,3-benzodioxol-5-yl)-N-(4-methoxy-2-nitrophenyl)acrylamide to improve its solubility and pharmacokinetic properties. This could make it a more effective drug candidate and research tool.
Conclusion:
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-(4-methoxy-2-nitrophenyl)acrylamide is a promising compound with diverse applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully explore the potential of this compound in drug development and research.
科学研究应用
The scientific research application of 3-(1,3-benzodioxol-5-yl)-N-(4-methoxy-2-nitrophenyl)acrylamide is vast and diverse. This compound has been studied extensively for its potential use as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders. It has also been used as a tool in biochemical and pharmacological research to investigate the mechanism of action of various enzymes and receptors.
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-23-12-4-5-13(14(9-12)19(21)22)18-17(20)7-3-11-2-6-15-16(8-11)25-10-24-15/h2-9H,10H2,1H3,(H,18,20)/b7-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHWCNDAOKXAJB-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![butyl 4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3847160.png)

![butyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B3847176.png)





![(1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate](/img/structure/B3847215.png)



![methyl 3-[(4-fluorobenzoyl)amino]-2-butenoate](/img/structure/B3847242.png)